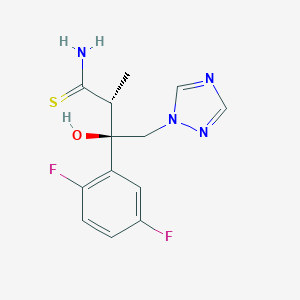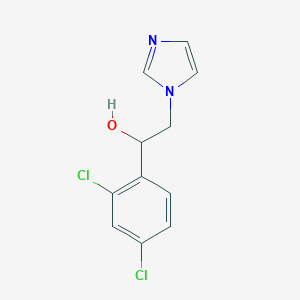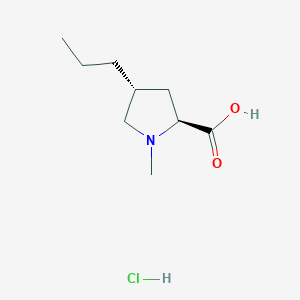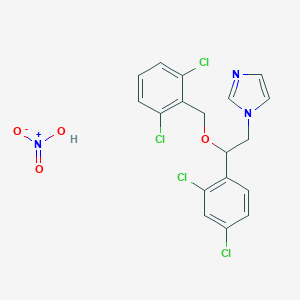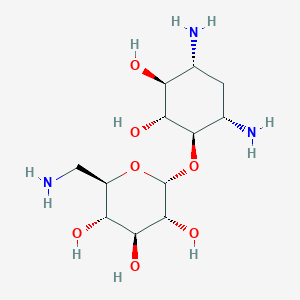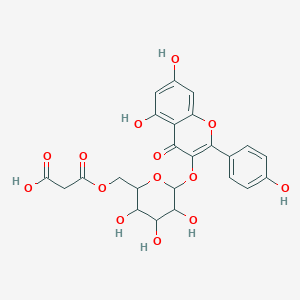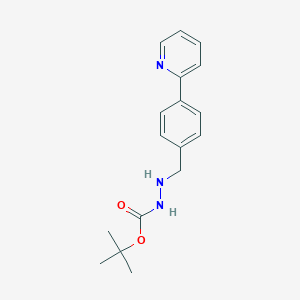
Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate
概要
説明
Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 . It is a white solid and is used as an intermediate in the preparation of antiviral protease inhibitors .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate consists of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 299.367 Da and the monoisotopic mass is 299.163391 Da .Physical And Chemical Properties Analysis
Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate is a white solid with a predicted density of 1.117±0.06 g/cm3 . It has a melting point of 74-77 °C . It is slightly soluble in DMSO and Methanol . The pKa is predicted to be 10.38±0.43 .科学的研究の応用
Genotoxic Impurity Detection in Drug Substances : This compound is identified as a genotoxic impurity in Atazanavir sulphate, an antiretroviral medication. A sensitive LC-MS method has been developed for its determination, with validation according to International Council for Harmonization guidelines (G. Bhavani et al., 2017).
In Unexpected Chemical Reactions : The compound participates in unexpected chemical reactions, such as the cleavage of C–S bonds in certain hydrazination processes, which was studied using kinetic and computational approaches (N. Nordin et al., 2016).
Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione : It's used in the synthesis of specific heterocycles, contributing to the development of new chemical compounds (Aleš Obreza & U. Urleb, 2003).
Poly(pyridine–imide) Synthesis : This compound is instrumental in the synthesis and characterization of poly(pyridine–imide)s, which are used in high-performance polymers due to their good thermal stability and fluorescent properties (Yunhua Lu et al., 2014).
Study of Regioselectivity in Synthesis Processes : It plays a role in studies examining the regioselectivity of certain synthetic processes, such as the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles (M. Martins et al., 2012).
Enhancing Reductive Cleavage of Aromatic Carboxamides : The compound is used in studies aimed at enhancing the reductive cleavage of certain aromatic carboxamides, which is crucial in organic synthesis (U. Ragnarsson et al., 2001).
In the Synthesis of Schiff Bases : It is utilized in the synthesis of Schiff bases derived from benzyl carbazate and alkyl and heteroaryl ketones, which are important in various chemical reactions (Palanivelu Nithya et al., 2017).
Supramolecular Self-Assembly : The compound is involved in the creation of supramolecular self-assembles based on p-tert-butylthiacalix[4]arenes, which have applications in nanotechnology and materials science (E. Yushkova et al., 2012).
Safety And Hazards
This compound is classified as a hazardous substance . It has the following hazard statements: H302, H315, H319, H335 , which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-11,19H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMJTKJSKPENNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430867 | |
| Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate | |
CAS RN |
198904-85-7 | |
| Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

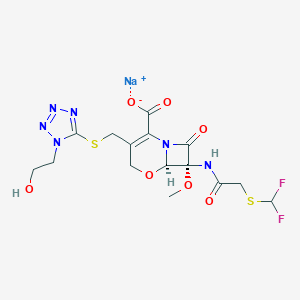
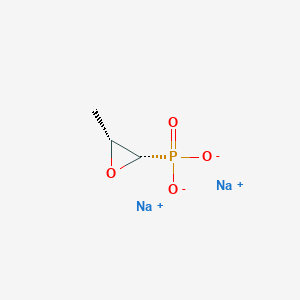
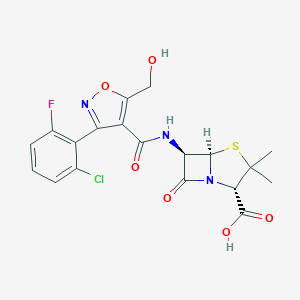
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
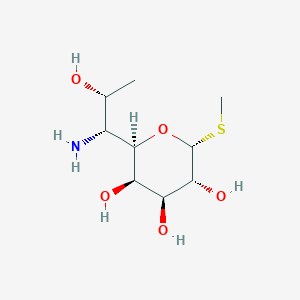
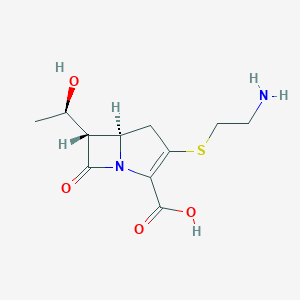
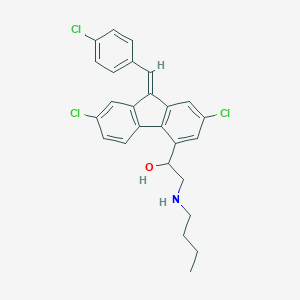
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)
